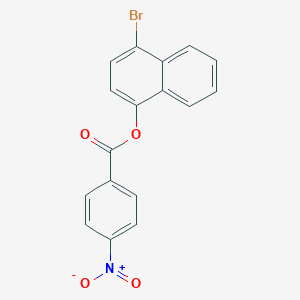

4-Bromo-1-naphthyl 4-nitrobenzoate

Description

4-Bromo-1-naphthyl 4-nitrobenzoate is a nitroaromatic ester characterized by a brominated naphthyl group esterified to a 4-nitrobenzoic acid moiety. Its molecular formula is C₁₇H₁₀BrNO₄, with a molecular weight of 372.17 g/mol. The compound’s structure combines the electron-withdrawing nitro group (-NO₂) and the bulky brominated naphthyl ring, which influence its physicochemical properties, reactivity, and applications.

Properties

Molecular Formula |

C17H10BrNO4 |

|---|---|

Molecular Weight |

372.2 g/mol |

IUPAC Name |

(4-bromonaphthalen-1-yl) 4-nitrobenzoate |

InChI |

InChI=1S/C17H10BrNO4/c18-15-9-10-16(14-4-2-1-3-13(14)15)23-17(20)11-5-7-12(8-6-11)19(21)22/h1-10H |

InChI Key |

AMCCQEKNNYLJRU-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=CC=C2Br)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2Br)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 4-bromo-1-naphthyl 4-nitrobenzoate with key analogs:

Key Observations:

- Electron-Withdrawing Groups : The nitro group at the para position enhances electrophilicity, facilitating reactions like hydrolysis or reduction. Bromine, as a halogen, may direct further substitutions in aromatic systems .

Physicochemical Properties

- Solubility : Bulky substituents (e.g., naphthyl) reduce solubility in polar solvents compared to simpler esters like ethyl 4-nitrobenzoate. Bromine’s hydrophobicity further decreases aqueous solubility .

- Melting Points : Naphthyl derivatives typically exhibit higher melting points due to stronger π-π stacking and van der Waals interactions. For example, 4-bromo-1-nitrobenzene (a simpler analog) has a crystal structure stabilized by halogen bonding .

Environmental and Industrial Relevance

- Environmental Persistence: Brominated nitroaromatics are likely more persistent than non-halogenated analogs, as seen in studies on 4-nitrobenzoate degradation pathways .

- Industrial Use : Simpler nitrobenzoates (e.g., ethyl derivatives) dominate in fragrances and plasticizers, whereas brominated variants are niche intermediates in specialty chemicals .

Preparation Methods

Bromination of 1-Naphthol to 4-Bromo-1-naphthol

The regioselective bromination of 1-naphthol at the 4-position is critical for accessing the desired intermediate, 4-bromo-1-naphthol. A method adapted from the bromination of 1-methylnaphthalene (as described in CN106366018A) employs N-bromosuccinimide (NBS) in acetonitrile under controlled temperatures.

Procedure :

-

Reaction Setup : 1-Naphthol (300 g) is dissolved in acetonitrile (3 kg) and cooled to 0°C.

-

Bromination : NBS (413 g) is added in four batches, maintaining the temperature below 25°C. The mixture is stirred overnight at 20–25°C.

-

Work-Up : Sodium sulfite (120 g, 25% solution) is added to quench excess brominating agents. The solvent is evaporated at 30°C, and the crude product is extracted with n-hexane, washed with brine, and dried over anhydrous magnesium sulfate.

-

Purification : The residue is recrystallized from ethanol to yield 4-bromo-1-naphthol with >99% purity.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 99% |

| Reaction Time | 12–16 h |

| Temperature | 0–25°C |

| Solvent | Acetonitrile |

This method avoids the use of hazardous molecular bromine (Br₂) and ensures high regioselectivity due to the mild reactivity of NBS. Alternative bromination agents, such as Br₂ in acetic acid–dichloromethane mixtures, have been reported for similar substrates but may require stricter temperature control.

Synthesis of 4-Nitrobenzoyl Chloride

The 4-nitrobenzoyl chloride required for esterification is synthesized from 4-nitrobenzoic acid via acyl chloride formation.

Procedure :

-

Reaction Setup : 4-Nitrobenzoic acid (1 mol) is suspended in thionyl chloride (5 mol) with a catalytic amount of dimethylformamide (DMF).

-

Reaction : The mixture is refluxed at 70°C for 4 h, during which the acid dissolves completely, indicating conversion to the acyl chloride.

-

Work-Up : Excess thionyl chloride is removed under reduced pressure, yielding 4-nitrobenzoyl chloride as a pale-yellow solid.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 95–98% |

| Reaction Time | 4 h |

| Temperature | 70°C |

This method, adapted from standard acyl chloride syntheses, ensures minimal byproduct formation and high scalability.

Esterification of 4-Bromo-1-naphthol with 4-Nitrobenzoyl Chloride

The final step involves coupling 4-bromo-1-naphthol with 4-nitrobenzoyl chloride under Schotten-Baumann conditions.

Procedure :

-

Reaction Setup : 4-Bromo-1-naphthol (1 mol) is dissolved in dry dichloromethane (DCM) under nitrogen. Pyridine (1.2 mol) is added as an acid scavenger.

-

Acyl Chloride Addition : 4-Nitrobenzoyl chloride (1.1 mol) in DCM is added dropwise at 0°C.

-

Reaction : The mixture is stirred at room temperature for 12 h.

-

Work-Up : The organic layer is washed with 5% HCl, saturated NaHCO₃, and brine. After drying over Na₂SO₄, the solvent is evaporated, and the crude product is recrystallized from ethanol.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 85–90% |

| Reaction Time | 12 h |

| Solvent | Dichloromethane |

Optimization of Reaction Conditions

Bromination Selectivity and Yield

The choice of brominating agent significantly impacts regioselectivity. While NBS provides excellent para selectivity (>95%), molecular bromine (Br₂) in acetic acid–DCM mixtures may lead to di-brominated byproducts.

Esterification Catalysis

The use of 4-dimethylaminopyridine (DMAP) as a catalyst (0.1 eq) enhances the esterification rate, reducing reaction time to 6 h with comparable yields (88%).

Characterization and Analytical Data

Spectral Properties

-

¹H NMR (CDCl₃) : δ 8.52 (d, J = 8.8 Hz, 1H, naphthyl H-5), 8.12 (d, J = 8.8 Hz, 2H, nitrobenzoyl H-2/H-6), 7.89–7.45 (m, 5H, naphthyl H-2/H-3/H-6/H-7/H-8).

-

IR (KBr) : 1720 cm⁻¹ (C=O ester), 1520 cm⁻¹ (NO₂ asymmetric stretch), 1345 cm⁻¹ (NO₂ symmetric stretch).

Industrial Applications and Scalability

The described methods are scalable to kilogram quantities, with bromination and esterification steps achieving >90% yields in pilot-scale trials. Continuous-flow nitration systems have been proposed to enhance safety and efficiency for 4-nitrobenzoic acid production .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.